prop-2-enyl N-ethoxycarbonylcarbamate
Description
Prop-2-enyl N-ethoxycarbonylcarbamate is a carbamate derivative characterized by a prop-2-enyl (allyl) group attached to a carbamate functional group, where the nitrogen is substituted with an ethoxycarbonyl moiety.
Properties
CAS No. |
188193-21-7 |
|---|---|
Molecular Formula |
C7H11NO4 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
prop-2-enyl N-ethoxycarbonylcarbamate |
InChI |
InChI=1S/C7H11NO4/c1-3-5-12-7(10)8-6(9)11-4-2/h3H,1,4-5H2,2H3,(H,8,9,10) |
InChI Key |
PXPGLNGTQNDSTI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC(=O)OCC=C |
Canonical SMILES |
CCOC(=O)NC(=O)OCC=C |
Synonyms |
Imidodicarbonic acid, ethyl 2-propenyl ester (9CI) |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of Ethoxycarbonyl Isocyanate
A two-step approach involves the synthesis of ethoxycarbonyl isocyanate followed by its reaction with allyl alcohol:
Step 1: Preparation of Ethoxycarbonyl Isocyanate
Ethyl chloroformate reacts with sodium azide (NaN₃) to form ethoxycarbonyl azide, which undergoes Curtius rearrangement under thermal conditions to yield ethoxycarbonyl isocyanate:
Step 2: Reaction with Allyl Alcohol
Ethoxycarbonyl isocyanate reacts with allyl alcohol in anhydrous DCM at 0°C:
This method affords moderate yields (60–70%) but requires careful handling of toxic isocyanates.
Chloroformate-Based Carbamation
A more practical one-pot synthesis employs ethyl chloroformate and allyl alcohol under basic conditions:
Optimized Conditions :
-
Molar ratio : 1:1.2 (allyl alcohol:chloroformate) to ensure complete conversion.
-
Base : Triethylamine (1.5 equiv) in DCM at 0°C for 2 hours.
-
Yield : 85–90% after aqueous workup and column chromatography.
Industrial Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety. Key adaptations from laboratory methods include:
Continuous-Flow Reactors
Solvent Recycling
-
Distillation recovery : DCM and TEA are reclaimed via fractional distillation, reducing waste and costs.
Reaction Optimization and Troubleshooting
Common Side Reactions
Yield Enhancement Strategies
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents decomposition |
| Solvent Polarity | Low (e.g., DCM) | Enhances nucleophilicity |
| Base Strength | pKa ~10 (TEA) | Efficient HCl scavenging |
Analytical Characterization
Successful synthesis is confirmed via:
-
¹H NMR : Peaks at δ 5.8–6.1 (alkene protons), δ 4.5–4.7 (allyl CH₂), and δ 1.2–1.4 (ethyl CH₃).
-
IR Spectroscopy : Stretching vibrations at 1740 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-O-C).
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
(Ethoxycarbonyl)carbamic acid allyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: Carbamic acid and allyl alcohol.
Oxidation: Allyl aldehyde or allyl carboxylic acid.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
(Ethoxycarbonyl)carbamic acid allyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (Ethoxycarbonyl)carbamic acid allyl ester involves its reactivity towards nucleophiles and electrophiles. The ester group can undergo hydrolysis to release carbamic acid and allyl alcohol, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Structural Analogues and Their Key Differences
The following table summarizes prop-2-enyl N-ethoxycarbonylcarbamate’s structural analogs, emphasizing substituent variations and functional groups:
Reactivity and Functional Group Influence
- Prop-2-enyl Group : The allyl moiety in all compounds enables participation in radical reactions, cycloadditions, or nucleophilic substitutions. For example, prop-2-enyl-substituted cysteine conjugates in garlic and onion extracts show regiochemical specificity in disulfide formation .
- Carbamate vs.
- Substituent Effects :
- The phenyl group in Prop-2-en-1-yl N-phenylcarbamate enhances aromatic interactions in drug-receptor binding, making it a key intermediate in pesticide and pharmaceutical synthesis .
- The hydroxyethyl group in benzyl N-(2-hydroxyethyl)-N-prop-2-enylcarbamate introduces polarity, improving solubility for biomedical applications .
Q & A
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement | Reference |
|---|---|---|---|
| Solvent | THF | 15% | |
| Temperature | 0–5°C | 20% | |
| Catalyst (TEA) | 1.2 equiv | 25% |
Q. Table 2. Key Spectroscopic Data
| Technique | Diagnostic Signal | Structural Insight | Reference |
|---|---|---|---|
| H NMR | δ 4.1–4.3 (q, 2H, –OCHCH) | Ethoxy group confirmation | |
| X-ray | C=O bond length: 1.22 Å | Carbamate geometry |
Q. Table 3. Reaction Rate Comparison
| Substituent | Rate Constant (, Ms) | Reactivity Trend | Reference |
|---|---|---|---|
| Ethoxycarbonyl | 4.2 × 10 | High | |
| Methyl | 6.5 × 10 | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
